molecular formula C11H9ClN2O2S B2505192 [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 436094-81-4

[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B2505192
CAS No.: 436094-81-4
M. Wt: 268.72
InChI Key: OODSFCIJUYPFDC-UHFFFAOYSA-N
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Description

[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid (CAS 436094-81-4) is a thiazole derivative with a phenylamino group substituted at the para position with chlorine. Its structure features a thiazole ring linked to an acetic acid moiety, enabling diverse biological interactions. Under the name Fenclozic acid (CAS 64485-90-1), it has been studied for its pharmacokinetics and acute liver effects in mice, highlighting its metabolic disposition and safety profile .

Properties

IUPAC Name

2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODSFCIJUYPFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-chloroaniline with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of phosphoryl chloride as a dehydrating agent and N,N-dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro-phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid as an antitubercular agent. Research indicates that compounds with similar thiazole structures exhibit significant bactericidal activity against Mycobacterium tuberculosis strains. The compound's mechanism involves inhibiting essential metabolic pathways in the bacteria, making it a candidate for further development in tuberculosis treatment protocols .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies employing the turbidimetric method have shown that derivatives of this compound possess promising antimicrobial effects, suggesting its utility in developing new antibiotics .

Acetylcholinesterase Inhibition

Another notable application is in the inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been evaluated for their ability to inhibit this enzyme, potentially offering therapeutic avenues for cognitive decline associated with aging .

Anti-inflammatory and Immunosuppressive Effects

Research has also explored the anti-inflammatory properties of thiazole derivatives, including this compound. These compounds have shown promise in modulating immune responses, which could be beneficial in treating autoimmune disorders and chronic inflammatory conditions .

Case Study 1: Antitubercular Chemotypes

A study focused on the synthesis and evaluation of thiazole-based compounds led to the discovery that certain derivatives exhibited low cytotoxicity while maintaining potent bactericidal activity against Mycobacterium tuberculosis. The findings suggest that structural modifications on the thiazole core can enhance both efficacy and safety profiles for potential drug candidates .

Case Study 2: Acetylcholinesterase Inhibitors

In a series of experiments aimed at developing new acetylcholinesterase inhibitors, several thiazole derivatives were synthesized and tested for their inhibitory activity. One compound demonstrated an IC50 value significantly lower than existing inhibitors, indicating its potential as a lead compound for Alzheimer's treatment .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/EffectivenessReference
AntitubercularVarious thiazole derivativesPotent bactericidal activity
AntimicrobialThiazole derivativesEffective against multiple strains
Acetylcholinesterase InhibitionSelected thiazole derivativesIC50 = 2.7 µM (strongest)
Anti-inflammatoryThiazole derivativesModulation of inflammatory response

Mechanism of Action

The mechanism of action of [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chloro-phenylamino group enhances its binding affinity to these targets, making it more effective in its action.

Comparison with Similar Compounds

Key Observations

Electron-Withdrawing Groups (Cl vs. CF₃):

  • The trifluoromethyl group in Activator-3 improves AMPK activation compared to the chloro-substituted parent compound. The CF₃ group’s electronegativity and steric bulk likely enhance binding affinity and metabolic resistance .
  • Chlorine (Cl) provides moderate electronegativity, balancing solubility and activity .

Benzoylamino vs.

Fluorine Substitution:

  • The 2-fluoro analog (CAS 879070-41-4) demonstrates how positional isomerism affects electronic properties. Fluorine’s smaller size may alter target selectivity .

Safety and Regulatory Considerations: Fenclozic acid (target compound) is classified under EU regulations (Carc. Cat. Methoxyimino derivatives show stricter regulatory labeling due to higher toxicity risks .

Biological Activity

[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative notable for its diverse biological activities. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen, contributing to its unique chemical properties. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
    • Effective against fungi, demonstrating antifungal activity as well.
  • Anticancer Properties :
    • The thiazole derivatives have shown promise in inhibiting cancer cell proliferation in various studies.
    • Specific derivatives have outperformed standard chemotherapeutic agents in vitro.
  • Anti-inflammatory Effects :
    • Compounds containing thiazole rings are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study examined the antimicrobial effects of various thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicated strong activity against several bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazole exhibit varying degrees of anticancer activity. For instance, one derivative showed a significant inhibitory effect on colon cancer cell lines, outperforming conventional drugs like cisplatin:

CompoundIC50 (µM)Cancer Type
Thiazole Derivative A12Colon Cancer
Cisplatin15Colon Cancer

This highlights the potential of thiazole derivatives in cancer therapy .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Interference with enzymes critical to bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. What are the standard synthetic routes for [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of thiourea derivatives with halogenated acetic acids under basic conditions . Key steps include:

  • Thiazole ring formation : Cyclization of 4-chlorophenylthiourea with α-haloacetic acid derivatives (e.g., bromoacetic acid) in ethanol/water at 60–80°C.
  • Substituent introduction : Chlorine and acetic acid groups are added via nucleophilic substitution or coupling reactions.
    Optimization strategies :
  • Use high-purity starting materials to reduce side products.
  • Monitor pH and temperature rigorously (e.g., maintaining pH 8–9 for cyclization).
  • Employ reflux conditions in polar aprotic solvents (e.g., DMF) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the thiazole ring structure, substituent positions, and acetic acid moiety (e.g., δ ~3.7 ppm for CH2_2 in acetic acid) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-N stretch) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 254.0) and fragmentation patterns .

Q. What are the primary biological targets of this compound?

  • AMPK activation : Modulates metabolic pathways by binding to the γ-subunit of AMPK, as shown in in vitro kinase assays .
  • Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., CDK2 inhibition in cancer studies) .
  • Antimicrobial activity : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from:

  • Variability in assay conditions : For example, AMPK activation may differ due to cell type (HEK293 vs. HepG2) or ATP concentration .
  • Structural analogs : Subtle differences in substituents (e.g., 4-chloro vs. 4-methoxy) drastically alter target affinity .
    Methodological solutions :
  • Standardize assays using reference compounds (e.g., AICAR for AMPK studies).
  • Perform molecular docking to compare binding modes of analogs .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

  • Prodrug design : Esterify the acetic acid group (e.g., ethyl ester) to improve membrane permeability .
  • Halogen substitution : Replace the 4-chloro group with trifluoromethyl to reduce oxidative metabolism .
  • Co-crystallization studies : Identify metabolic hotspots via X-ray crystallography with cytochrome P450 enzymes .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key structural insights include:

  • Thiazole core : Essential for AMPK activation; substitution at position 2 (phenylamino) increases potency .
  • Acetic acid moiety : Critical for solubility; methylation reduces renal clearance but may lower target affinity .
    SAR workflow :

Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).

Test in parallel assays (e.g., AMPK activation, cytotoxicity).

Use QSAR models to predict bioactivity .

Methodological Recommendations

  • For AMPK studies : Use liver-derived cell lines (HepG2) and measure phosphorylation of ACC1 (a downstream target) via Western blot .
  • For synthetic scale-up : Replace column chromatography with recrystallization (ethanol/water) to reduce costs .

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